molecular formula C16H16N4O3S B2438693 3-(benzenesulfonyl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propanamide CAS No. 1795190-83-8

3-(benzenesulfonyl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propanamide

Cat. No.: B2438693
CAS No.: 1795190-83-8
M. Wt: 344.39
InChI Key: XTRUTZIRSZERLL-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propanamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a phenylsulfonyl group and a propanamide moiety. The compound’s distinct chemical structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenylsulfonyl group is then introduced via sulfonylation reactions, and the final step involves the formation of the propanamide moiety through amidation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Industrial production often employs automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization are used to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolopyrimidine derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzenesulfonyl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its phenylsulfonyl and propanamide moieties contribute to its distinct properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-12-9-15-17-10-13(11-20(15)19-12)18-16(21)7-8-24(22,23)14-5-3-2-4-6-14/h2-6,9-11H,7-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRUTZIRSZERLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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